molecular formula C17H24N2O9 B3021127 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177355-31-5

2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No. B3021127
CAS RN: 1177355-31-5
M. Wt: 400.4 g/mol
InChI Key: PYMGMXCHNLBXHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives can involve multicomponent reactions, as seen in the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline, which suggests that a similar approach might be applicable for synthesizing 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate . Additionally, the use of directing groups, such as 2-(pyridin-2-yl)aniline, for C-H amination mediated by cupric acetate, indicates that the synthesis of aniline derivatives can be directed to specific sites on the benzene ring, which could be relevant for the targeted synthesis of 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be quite flexible, as demonstrated by the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, which forms a variety of metal complexes . This flexibility might also be expected in the molecular structure of 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, potentially allowing it to form diverse structures with different metals or other chemical entities.

Chemical Reactions Analysis

Aniline derivatives can participate in a range of chemical reactions. For example, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline leads to the formation of 1-anilino-3-iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles . This suggests that the aniline moiety in 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate could similarly react with various substrates to yield a range of products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate are not directly discussed, the properties of related compounds can provide some context. For instance, the formation of coordination polymers and the ability to encapsulate solvent molecules indicate that aniline derivatives can have interesting storage possibilities and may exhibit porosity . These properties could be relevant when considering the potential applications of 2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in material science or catalysis.

properties

IUPAC Name

2-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2C2H2O4/c1-2-16-13-8-4-3-7-12(13)15-10-11-6-5-9-14-11;2*3-1(4)2(5)6/h3-4,7-8,11,14-15H,2,5-6,9-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMGMXCHNLBXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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